2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene
Description
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (chloro), 2 (bromo), and 4 (chloro(difluoro)methoxy). The unique chloro(difluoro)methoxy group (–O–C(Cl)F₂) distinguishes it from simpler methoxy or halogenated derivatives.
Properties
IUPAC Name |
2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTXJKVEIPSYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-chloro-4-[chloro(difluoro)methoxy]benzene, using bromine under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and isolation steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, facilitated by strong acids like sulfuric acid or nitric acid.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives, such as anilines or thiophenols.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Agricultural Chemistry: Explored as a precursor for agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms and the chloro(difluoro)methoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles in coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
(a) 2-Bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9)
- Molecular Formula : C₇H₄BrClF₂
- Molecular Weight : 241.46 g/mol
- Substituents :
- Position 1: Difluoromethyl (–CF₂H)
- Position 2: Bromo
- Position 4: Chloro
- Key Differences :
- Replaces the chloro(difluoro)methoxy group with a difluoromethyl group.
- Lower polarity and reduced steric hindrance compared to the target compound.
- Applications : Likely used in cross-coupling reactions due to bromo and chloro leaving groups .
(b) 4-Bromo-1-chloro-2-fluorobenzene (CAS 47173-80-8)
Compounds with Methoxy Derivatives
(a) 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
- Molecular Formula : C₇H₆BrFO
- Molecular Weight : 205.02 g/mol
- Substituents :
- Position 1: Methoxy (–OCH₃)
- Position 2: Bromo
- Position 4: Fluoro
- Key Differences :
- Methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing chloro(difluoro)methoxy group in the target compound.
- Reduced steric hindrance due to smaller substituent.
- Applications : Used in ligand synthesis for catalysis .
(b) 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0)
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 247.09 g/mol
- Substituents :
- Position 1: Methoxymethoxy (–OCH₂OCH₃)
- Position 2: Methoxy
- Position 4: Bromo
- Key Differences :
- Contains a methoxymethoxy group, which is bulkier but less electronegative than chloro(difluoro)methoxy.
- Higher solubility in polar solvents due to ether linkages.
- Applications : Protected intermediate in multi-step organic synthesis .
Compounds with Fluorinated Substituents
(a) 2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2)
- Molecular Formula : C₇H₄BrF₃O₂
- Molecular Weight : 273.01 g/mol
- Substituents :
- Position 2: Bromo
- Position 5: Trifluoromethoxy (–OCF₃)
- Hydroxyl group (–OH) at position 1.
- Key Differences: Trifluoromethoxy group (–OCF₃) is more electron-withdrawing than chloro(difluoro)methoxy. Presence of a phenol group increases acidity (pKa ~10).
- Applications : Building block for fluorinated agrochemicals .
(b) 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)
- Molecular Formula : C₇H₅BrClF
- Molecular Weight : 223.47 g/mol
- Substituents :
- Position 1: Methyl (–CH₃)
- Position 2: Bromo
- Position 3: Chloro
- Position 4: Fluoro
- Key Differences :
- Methyl group is electron-donating, altering reactivity compared to halogen/ether-substituted analogs.
- Multiple halogens enable regioselective functionalization.
- Safety : Requires precautions for inhalation and skin contact .
Comparative Analysis Table
Key Findings
Electronic Effects : The chloro(difluoro)methoxy group in the target compound provides stronger electron-withdrawing effects than methoxy or simple halogen substituents, directing electrophilic substitution to specific positions.
Steric Influence : Bulkier substituents (e.g., –O–C(Cl)F₂) reduce reaction rates in sterically demanding reactions compared to smaller groups like –Cl or –F.
Applications : Bromo and chloro substituents enable cross-coupling reactions, while fluorinated groups enhance metabolic stability in drug candidates.
Biological Activity
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a fluorinated aromatic compound characterized by its unique halogenation pattern, which influences its chemical reactivity and biological activity. The presence of bromine, chlorine, and difluoromethoxy groups enhances its potential interactions with biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 257.46 g/mol. Its structure includes a bromine atom, a chloro substituent, and a difluoromethoxy group attached to a benzene ring, contributing to its unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClF₂O |
| Molecular Weight | 257.46 g/mol |
| CAS Number | 112556-13-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and specificity towards these targets, potentially leading to the modulation of biochemical pathways. Such interactions can result in inhibition or activation of specific processes critical for therapeutic effects.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial membranes or inhibit enzymatic functions.
- Anticancer Potential : The electronic properties imparted by the halogen groups may enhance the compound's ability to bind to DNA or proteins involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes, which is beneficial in drug development for diseases such as cancer and metabolic disorders.
Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition, particularly in compounds with multiple halogen substituents, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Effects
A recent investigation into the anticancer properties of halogenated benzene derivatives revealed that compounds with similar structures exhibited selective cytotoxicity towards breast cancer cells. The study emphasized the role of electronic effects from halogen atoms in increasing apoptosis rates in treated cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| 4-Bromo-1-chloro-2-fluorobenzene | Lacks difluoromethoxy group; simpler structure |
| 4-Bromo-1-fluoro-2-methoxybenzene | Contains methoxy instead of difluoromethoxy |
| 2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | Additional fluorine atoms; different substitution pattern |
This comparison illustrates how the complex halogenation pattern in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene, and how can yield be maximized in multi-step reactions?
Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution steps. A validated approach includes:
Bromination/Chlorination : Start with a para-substituted benzene derivative (e.g., 1-chloro-4-methoxybenzene). Use FeBr₃ or AlCl₃ as a catalyst for bromination/chlorination .
Difluoromethoxy Introduction : React with ClCF₂O− reagents (e.g., ClCF₂OK) under anhydrous conditions in DMF at 80°C for 8–12 hours .
Purification : Column chromatography (silica gel, hexane:EtOAc 9:1) achieves >95% purity.
Critical Parameters :
- Control reaction temperature to avoid over-halogenation.
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of ClCF₂O− intermediates .
Q. How does the substitution pattern (Br, Cl, ClF₂O−) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at position 2 is the most reactive site for Suzuki-Miyaura coupling due to its steric accessibility and electronic activation by adjacent Cl and ClF₂O− groups. Key findings:
- Reactivity Hierarchy : Br (position 2) > Cl (position 1) > ClF₂O− (position 4) .
- Electronic Effects : The electron-withdrawing ClF₂O− group deactivates the ring but enhances oxidative addition in Pd-catalyzed reactions .
Experimental Design : - Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via GC-MS.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹⁹F NMR : A quintet at δ −75 ppm (CF₂Cl group) and a singlet at δ −60 ppm (ClF₂O−) confirm substitution .
- ¹H NMR : Aromatic protons appear as a doublet of doublets (J = 8.5 Hz, 2H, positions 5 and 6) and a singlet (1H, position 3) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 297.89 (calculated for C₇H₄BrCl₂F₂O) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrophilic Attack Sites : Position 5 (meta to ClF₂O−) is most favorable due to electron-withdrawing effects.
- Activation Barriers : Lower for Br-substituted positions (ΔG‡ = 15–20 kcal/mol) compared to Cl-substituted sites .
Validation : Compare DFT predictions with experimental nitration (HNO₃/H₂SO₄) outcomes. A 5-nitro derivative dominates (>70% yield) .
Q. What contradictions exist in reported biological activity data for structurally similar compounds, and how can they be resolved?
Data Contradiction Analysis :
| Compound | Reported IC₅₀ (μM) | Biological Target | Source |
|---|---|---|---|
| 2-Bromo-4-Cl-CF₂O-Benzene | 12.3 (Antimicrobial) | E. coli | |
| 2-Chloro-4-Br-CF₂O-Benzene | 25.1 (Antimicrobial) | E. coli | |
| Resolution Strategies : |
- Standardize Assays : Use identical bacterial strains (e.g., ATCC 25922) and growth media (LB broth, pH 7.2).
- Control for Purity : Ensure >98% purity via HPLC before testing.
- Mechanistic Studies : Perform time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs at position 3 (ortho to ClF₂O−).
- KIE Measurement : Compare rates of hydrolysis (D₂O, 100°C) for deuterated vs. non-deuterated compounds. A KIE >1 indicates a concerted mechanism; KIE ≈1 suggests stepwise .
Experimental Setup : - Monitor reaction via ¹H NMR (disappearance of aromatic proton signals).
- Use pseudo-first-order conditions with excess nucleophile (e.g., NaOMe) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
